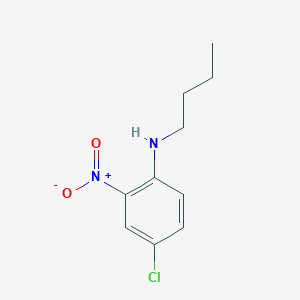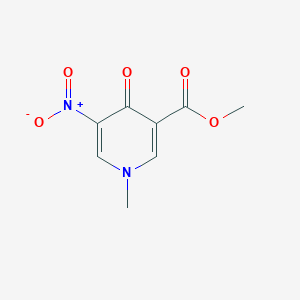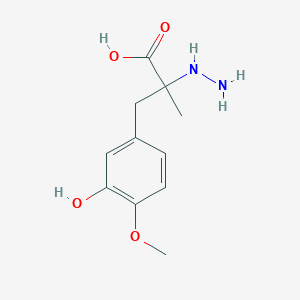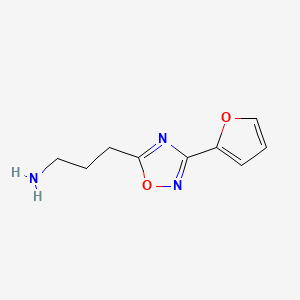
N-Butyl-4-chloro-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-chloro-2-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a chlorine atom, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-chloro-2-nitroaniline typically involves a multi-step processThe nitration step is usually carried out using concentrated nitric acid and sulfuric acid as catalysts . The subsequent steps involve the use of Friedel-Crafts alkylation to introduce the butyl group and halogenation to add the chlorine atom .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various aniline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Butyl-4-chloro-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-4-chloro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and butyl group also contribute to the compound’s reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the butyl group.
N-Butyl-2-nitroaniline: Similar structure but lacks the chlorine atom.
N-Butyl-4-chloroaniline: Similar structure but lacks the nitro group.
Uniqueness
N-Butyl-4-chloro-2-nitroaniline is unique due to the presence of all three substituents (butyl group, chlorine atom, and nitro group) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
61511-71-5 |
|---|---|
Fórmula molecular |
C10H13ClN2O2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
N-butyl-4-chloro-2-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-3-6-12-9-5-4-8(11)7-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3 |
Clave InChI |
UURLLDYIBDPBBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)








